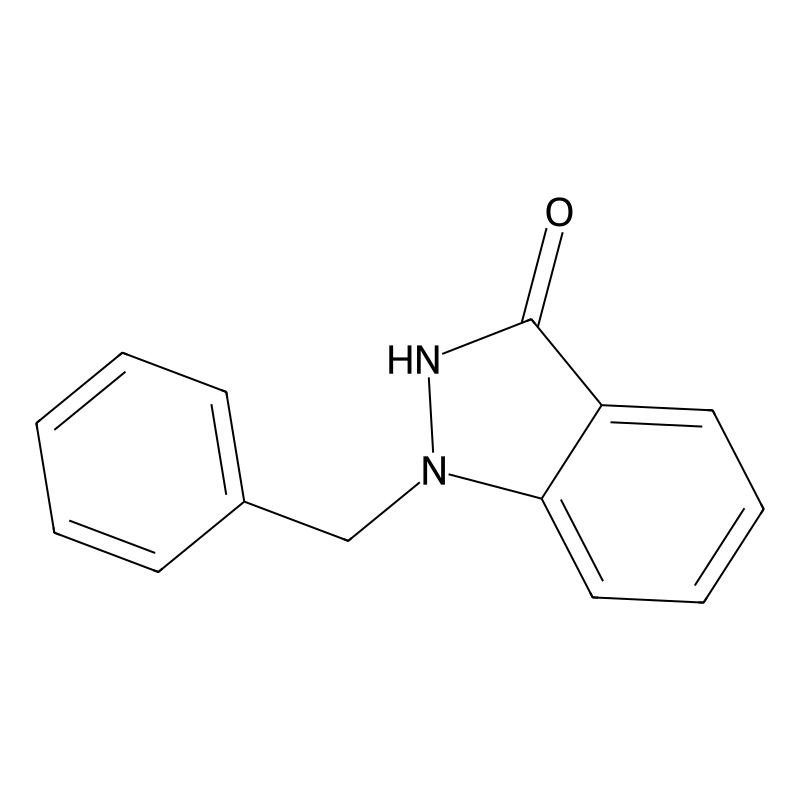

1-Benzyl-3-hydroxy-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Impurity and Reference Standard

1-Benzyl-1H-indazol-3-ol (CAS: 2215-63-6) is primarily recognized as an impurity in the commercial form of Benzydamine Hydrochloride, a topical analgesic and anti-inflammatory drug [, ]. Several scientific vendors distribute 1-Benzyl-1H-indazol-3-ol as a reference standard for quality control purposes during Benzydamine Hydrochloride production [, ].

Potential Biological Activities

While research on 1-Benzyl-1H-indazol-3-ol itself is scarce, the indazole scaffold it belongs to possesses various interesting biological properties. Indazole derivatives have been explored for their potential as anti-cancer agents [], anticonvulsants [], and antimicrobial agents []. Further research is needed to determine if 1-Benzyl-1H-indazol-3-ol exhibits similar properties.

1-Benzyl-3-hydroxy-1H-indazole is a chemical compound characterized by its indazole structure, featuring a benzyl group and a hydroxymethyl group. Its molecular formula is C₁₄H₁₃N₃O, and it has a CAS number of 2215-63-6. This compound is notable for its hydrophilic properties, which enhance its solubility in water, making it suitable for various applications in pharmaceuticals and materials science .

1-Benzyl-3-hydroxy-1H-indazole can undergo several chemical transformations:

- Conversion to Alcoholate: It can be converted into an alcoholate that reacts with various electrophiles to form derivatives .

- Halogenation: The compound can be halogenated using reagents like thionyl chloride, leading to the formation of 3-halogenomethyl derivatives .

- Reduction Reactions: Reduction of 1-benzyl-1H-indazol-3-carboxylic acid yields 1-benzyl-3-hydroxy-1H-indazole, demonstrating its role in synthetic pathways involving indazole derivatives .

Several synthesis methods for 1-benzyl-3-hydroxy-1H-indazole have been documented:

- Benzylation of Indazole Derivatives: This method involves benzylating the corresponding indazole derivative, often requiring specific conditions to achieve high yields .

- Reduction of Carboxylic Acids: The reduction of 1-benzyl-1H-indazol-3-carboxylic acid is another pathway, although it may involve high dilution factors and complex purification steps .

- Hydroxymethylation: This involves introducing a hydroxymethyl group into the indazole framework through specific reagents and reaction conditions.

The unique properties of 1-benzyl-3-hydroxy-1H-indazole allow it to be utilized in various fields:

- Pharmaceuticals: Its hydrophilicity makes it an excellent candidate for drug delivery systems.

- Material Science: It can serve as a hydrophilic matrix for formulating various materials that require water solubility.

- Research: The compound is used in studies focusing on indazole derivatives and their biological activities .

Interaction studies involving 1-benzyl-3-hydroxy-1H-indazole have indicated its potential as a modulator in biochemical pathways. Research has shown that it can interact with specific receptors and enzymes, influencing physiological responses. Further studies are needed to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 1-benzyl-3-hydroxy-1H-indazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methylindole | Indole structure with a methyl group | Exhibits different pharmacological profiles |

| 3-Hydroxyindole | Hydroxyl group on the indole ring | Known for its role in melanin synthesis |

| 2-Benzylindole | Benzyl group attached at the second position | Potential anti-cancer properties |

Uniqueness of 1-Benzyl-3-hydroxy-1H-indazole

What sets 1-benzyl-3-hydroxy-1H-indazole apart from these compounds is its specific hydroxymethyl substitution at the third position of the indazole ring. This modification enhances its solubility and biological activity compared to other indole or indazole derivatives, making it particularly interesting for medicinal chemistry research.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant